![molecular formula C12H14ClNS B3095809 1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride CAS No. 1269054-48-9](/img/structure/B3095809.png)
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Overview
Description
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride, commonly known as Methamphetamine, is a potent psychostimulant drug that belongs to the amphetamine class. It is a highly addictive substance that affects the central nervous system, causing euphoria, increased energy, and alertness. Methamphetamine is synthesized through various methods, including the Leuckart method, Nagai method, and Birch reduction method.
Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized through a high-yielding polyphosphoric acid condensation route and characterized using spectroscopic techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Application in Drug Synthesis
- Research has explored the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which are seen as potential scaffolds for constructing compound libraries in drug discovery. These derivatives have been synthesized using a [3 + 2] cycloaddition approach, demonstrating their application in generating 3D-shaped molecules for pharmaceutical research (Yarmolchuk et al., 2011).
Utility in Chemical Synthesis
- The compound has been utilized in the synthesis of cyclopropenone oximes. These oximes, when reacted with isocyanates, yield 1:2 addition products, highlighting its role in the development of novel chemical structures and potential applications in various chemical syntheses (Yoshida et al., 1988).
In Medicinal Chemistry
In medicinal chemistry, the compound has been implicated in the synthesis of novel iron(III) catecholates for applications such as cellular imaging and photocytotoxicity in red light. These complexes have shown potential in apoptosis induction and reactive oxygen species generation, indicating their utility in cancer research and treatment (Basu et al., 2014).
The compound has also been used in the development of asymmetric alpha-substituted phenethylamines, showing potential applications in the synthesis of analgesic drugs. These compounds have demonstrated inhibitory effects in mouse-writhing assays, comparable to known analgesics (Takahashi et al., 1983).
Pharmacology and Drug Development
- It has been employed in the improved industrial synthesis of antidepressants like sertraline hydrochloride. This research highlights the compound's role in the development of more efficient and environmentally friendly processes in pharmaceutical manufacturing (Vukics et al., 2002).
properties
IUPAC Name |
(3-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11;/h2-8,12H,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFYDDCRVUTSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CS2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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